2,6,7,8-Tetrahydroindolizin-5(3H)-one
Description
Properties
IUPAC Name |
3,6,7,8-tetrahydro-2H-indolizin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h4H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNZASYNABMYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CCCN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499698 | |
| Record name | 2,6,7,8-Tetrahydroindolizin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69956-33-8 | |
| Record name | 2,6,7,8-Tetrahydroindolizin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of the Indolizinone Ring System
Reactions of the Dienamine Moiety within the Indolizinone System
The dienamine moiety, characterized by the conjugated double bonds within the partially saturated pyrrole (B145914) ring system, presents opportunities for various cycloaddition and reduction reactions.
Specific studies focusing on the selective hydrogenation of the dienamine portion of 2,6,7,8-Tetrahydroindolizin-5(3H)-one are not extensively detailed in publicly available research. However, related studies on the partial hydrogenation of fully aromatic indolizine (B1195054) precursors to afford the saturated carbocyclic ring of tetrahydroindolizinone derivatives have been conducted. For instance, the diastereoselective heterogeneous hydrogenation of substituted indolizines has been shown to produce tetrahydroindolizin-8-ones. researchgate.net This research highlights the complexity of controlling stereochemistry during the reduction of the indolizine core, a challenge that would similarly apply to the selective hydrogenation of the dienamine within the pre-formed tetrahydroindolizinone ring.
The dienamine system theoretically possesses the capability to act as a diene in Diels-Alder reactions. This would involve the [4+2] cycloaddition of a dienophile across the diene system of the indolizinone core. Such reactions would provide a powerful method for constructing more complex, fused polycyclic systems. However, specific examples and detailed studies of Diels-Alder reactions where this compound serves as the diene are not prominent in the surveyed scientific literature. General studies on Diels-Alder reactions of other nitrogen-containing heterocycles, such as indoles, often require specific activation or mediation to proceed efficiently. youtube.com
The ene reaction is another potential transformation involving the dienamine moiety, where an alkene with an allylic hydrogen (the "ene") reacts with an electrophilic partner (the "enophile"). In this context, the dienamine could potentially react with suitable enophiles. Despite its theoretical possibility, specific documented instances of ene reactions involving the this compound system are not found in the available literature.
Reactivity of the Vinylogous Amide Moiety
The vinylogous amide functionality in this compound is a key site for reactivity, particularly for nucleophilic additions and selective reductions.
The hydrogenation of the vinylogous amide double bond offers a route to indolizidinone structures with the creation of new stereocenters. The control of diastereoselectivity in such a transformation is of significant synthetic interest. While studies on analogous systems, such as the hydrogenation of tetrasubstituted indolizines to form related ketone products, show that high diastereoselectivity can be achieved, specific data on the diastereoselective hydrogenation of the vinylogous amide in this compound is limited. researchgate.net The stereochemical outcome is typically influenced by the catalyst, solvent, and the steric and electronic nature of substituents on the ring system.
The vinylogous amide system is susceptible to conjugate addition (1,4-addition) of nucleophiles. This reactivity is a cornerstone of its chemical behavior. Studies on structurally related exo-cyclic vinylogous amides derived from pyrrolidine (B122466) demonstrate a preference for C-1,2-addition over C-1,4-addition in reactions with certain electrophiles like vinyl iminium salts. uchicago.edu However, the vinylogous amide system in this compound, being part of a conjugated system, is expected to readily undergo 1,4-additions with appropriate soft nucleophiles in a Michael-type fashion. This reaction pathway is crucial for carbon-carbon and carbon-heteroatom bond formation at the C8 position. The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the C8 position) is a key mechanistic aspect. For related piperidine-based vinylogous amides, a switch in preference to the C-1,4-addition pathway has been observed, leading to different annulation products. uchicago.edu This suggests that the ring size and conformation of the nitrogen-containing ring play a crucial role in directing the regioselectivity of the addition.
Table 1: Regioselectivity in Annulation Reactions of Cyclic Vinylogous Amides This table is based on data for analogous cyclic vinylogous amide structures.
| Ring System of Vinylogous Amide | Dominant Initial Pathway | Resulting Product Type | Reference |
| Pyrrolidine-based | C-1,2-Addition | Tetrahydroindolizidines | uchicago.edu |
| Piperidine-based | C-1,4-Addition | Hexahydroquinolines | uchicago.edu |
| Azepane-based | C-1,2-Addition | (Not specified) | uchicago.edu |
Oxidation and Reduction Chemistry of Indolizinones
The reactivity of the indolizinone core towards oxidation and reduction is largely dictated by the specific functional groups present in the bicyclic system. Research has particularly highlighted the selective reduction of the diene moiety in certain indolizinone derivatives.
Reduction Reactions: The diene component of the indolizinone system is electron-rich and can be selectively reduced without affecting the less reactive vinylogous amide double bond. nih.gov Hydrogenation reactions proceed with both regio- and diastereoselectivity under various conditions. nih.gov Heterogeneous catalysts are effective for this transformation. For instance, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) with hydrogen pressures from 1 to 15 atm, the diene can be selectively reduced. nih.gov
An exploration of hydrogenation conditions demonstrated that exposing various indolizinone substrates to 10% Pd/C in methanol (B129727) under a hydrogen atmosphere (150 psi) for 12 hours consistently yields the corresponding piperidine (B6355638) products in high yields. nih.gov This selective reduction highlights the difference in reactivity between the diene and the vinylogous amide within the indolizinone scaffold. rsc.org Once the diene is removed, the vinylogous amide can then undergo diastereoselective hydrogenation. nih.gov
| Substrate | Catalyst | Pressure (psi) | Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Ethyl (8S,8aR)-5-oxo-1,2,3,5,8,8a-hexahydroindolizine-8-carboxylate | 10% Pd/C | 150 | Methanol | 12 | Ethyl (8S,8aR)-5-oxooctahydroindolizine-8-carboxylate | 99 |
| (8S,8aR)-8-(tert-Butyldimethylsilyloxy)methyl-1,2,3,5,8,8a-hexahydroindolizin-5-one | 10% Pd/C | 150 | Methanol | 12 | (8S,8aR)-8-(tert-Butyldimethylsilyloxy)methyl-octahydroindolizin-5-one | 95 |
Oxidation Reactions: The oxidation chemistry of the this compound ring system is less extensively documented in the available literature compared to its reduction chemistry. General oxidation methods for nitrogen-containing heterocycles exist, often utilizing reagents that can hydroxylate C-H bonds or perform other oxidative transformations. youtube.com However, specific studies detailing the controlled oxidation of the this compound core are not prominently featured in the provided research, which focuses more on its reductive transformations and other functionalization reactions.
Electrophilic and Nucleophilic Substitution Reactions
The indolizinone ring system possesses a dual character, with the electron-rich pyrrole-like portion susceptible to electrophilic attack and the potential for nucleophilic substitution at activated positions.
Electrophilic Substitution: The pyrrole ring of indolizine systems is generally electron-rich and readily undergoes electrophilic substitution reactions. nih.gov Computational studies using DFT (B3LYP/6-31G*) show an extended Highest Occupied Molecular Orbital (HOMO) over the pyrrole ring, confirming its nucleophilic character, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the pyridine (B92270) ring. nih.gov This electronic distribution favors electrophilic attack on the five-membered ring.
A significant example of this reactivity is the palladium-catalyzed direct arylation and heteroarylation at the C-3 position of indolizines, a transformation that proceeds via an electrophilic substitution pathway. nih.gov Kinetic studies support this mechanism, showing that electron-donating groups at the C-2 position of the indolizine slightly accelerate the reaction, while electron-withdrawing groups suppress it. nih.gov This method provides an efficient route to C-3 arylated indolizines, which are important structural motifs. nih.gov Other electrophilic reactions, such as iodocyclization, also highlight the susceptibility of related systems to electrophilic attack. nih.gov
Nucleophilic Substitution: Nucleophilic substitution on the indolizinone core is not straightforward and typically requires the introduction of a suitable leaving group at an activated position. The C-5 position of the indolizinone ring can be made susceptible to nucleophilic attack. For example, 2-aryl-6-cyano-7-methyl-5-indolizinones can be converted to 2-aryl-5-chloro-6-cyano-7-methylindolizines by heating with phosphorus oxychloride (POCl₃). rsc.orgyoutube.com
The resulting 5-chloroindolizines are activated towards nucleophilic substitution. The presence of the ring nitrogen atom and the electron-withdrawing cyano group enhances the electrophilicity of the C-5 position, making it analogous to 2-chloro-3-cyanopyridine. rsc.org These 5-chloro derivatives readily react with a variety of oxygen, nitrogen, and sulfur nucleophiles to yield 5-substituted indolizines in good to excellent yields. rsc.orgyoutube.com
| Nucleophile | Reagent/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Methoxide | NaOCH₃ in Methanol, reflux | 5-Methoxyindolizine | Good |
| Piperidine | Excess amine, room temp. | 5-(Piperidin-1-yl)indolizine | Excellent |
| Benzylamine | Excess amine, heat | 5-(Benzylamino)indolizine | Good |
| 2-Mercaptoethanol | Base | 5-((2-Hydroxyethyl)thio)indolizine | Good |
Relay of Stereochemical Information in Indolizinone Transformations
A key feature of indolizinone chemistry is the ability to relay stereochemical information from existing stereocenters to newly formed ones during chemical transformations. nih.govrsc.org This communication of chirality is often achieved through conformational control, where the existing stereochemistry dictates the facial selectivity of an incoming reagent. youtube.com
In the context of the indolizinone scaffold, the stereochemistry at the ring-fusion carbon (C-8a) can direct the outcome of subsequent reactions. nih.gov An excellent example is the diastereoselective hydrogenation of the diene moiety. The catalyst approaches the diene from the face opposite to the substituent at the C-8a ring-fusion position, leading to a predictable stereochemical outcome in the product. nih.gov This process effectively transfers the stereochemical information from the C-8a center to the newly created stereocenters in the reduced piperidine portion of the molecule. nih.gov
This principle allows for the transformation of indolizinones into a variety of structurally diverse products with high diastereoselectivity in the formation of new bonds at positions C-3, C-5, C-6, and C-8. nih.gov The ability to control the stereochemistry at multiple positions based on a single, pre-existing stereocenter makes the indolizinone scaffold a powerful tool for the synthesis of complex natural products and related compounds. rsc.orgnih.gov
Mechanistic and Theoretical Investigations of Indolizinone Formation and Reactivity
Computational Chemistry and Quantum Chemical Studies
To gain a more profound understanding of the complex reaction mechanisms involved in indolizinone synthesis, computational chemistry, particularly quantum chemical studies, has proven to be an invaluable tool. These methods allow for the detailed exploration of reaction energy profiles, the characterization of transient intermediates, and the elucidation of the factors controlling selectivity.
Density Functional Theory (DFT) has been widely applied to investigate the mechanisms of indolizinone formation. researchgate.net DFT calculations can map out the entire reaction pathway, providing the Gibbs free energies of activation (ΔG‡) and reaction (ΔG) for each elementary step. researchgate.netnih.gov
For example, DFT studies have been used to investigate the dearomative [3+2] cycloaddition of pyridines with cyclopropenones to yield indolizinones. These calculations revealed that the electronic nature of the substituent on the pyridine (B92270) ring is crucial for the dearomatization process to occur. In another study, DFT calculations were employed to probe the mechanism of iron(II)-induced cycloisomerization of pyridine-functionalized alkynes. The results challenged the commonly accepted vinylidene intermediate pathway, suggesting that an unconventional "non-vinylidene" mechanism is operative in forming the Fe(II)-indolizinone complexes.
These computational models are also essential for understanding selectivity. For instance, in Ni-catalyzed intramolecular cyclizations of alkynones, DFT has been used to explain the origins of regio- and enantioselectivity by comparing the energy barriers of different potential pathways. rsc.org The calculations can identify key non-covalent interactions, such as hydrogen bonding or steric repulsion, in the transition states that dictate the stereochemical outcome of the reaction.
| Computational Method | System Studied | Key Insight | Reference |
| DFT (M06/6-311+G(d,p)) | Cu-catalyzed azide-alkyne cycloaddition | Chelation of the copper cation by an ortho-substituent is crucial for regioselectivity. | researchgate.net |
| DFT | Fe(II)-induced cycloisomerization of alkynes | Revealed an unconventional "non-vinylidene" pathway for indolizinone complex formation. | |
| DFT | Dearomative cyclization of pyridines with cyclopropenones | Showed that an appropriate substituent at the 2-position of pyridine is critical for the dearomatization process. | |
| DFT (B3LYP/6–31G'(d,p)) | Quinoline derivatives | Analysis of Frontier Molecular Orbitals (HOMO-LUMO) to understand chemical reactivity and stability. | nih.gov |
This table highlights examples of how DFT calculations have been used to elucidate reaction mechanisms relevant to indolizinone and related heterocyclic synthesis.
Experimental Mechanistic Probes (e.g., Deuterium-Labeling Experiments, Intermediate Characterization)
Experimental techniques provide crucial validation for theoretical models and offer tangible evidence of reaction mechanisms. For indolizinone systems, deuterium-labeling experiments and the characterization of reaction intermediates are invaluable tools for elucidating reaction pathways.
Deuterium-Labeling Experiments: Deuterium-labeling studies are instrumental in determining which C-H bonds are broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A primary KIE (typically kH/kD > 1) is observed when a C-H bond to the isotopic label is cleaved in the rate-limiting step. columbia.edu
In the context of the formation or reaction of 2,6,7,8-tetrahydroindolizin-5(3H)-one, several positions could be probed using deuterium (B1214612) labeling. For instance, in a base-catalyzed cyclization to form the indolizinone ring, if the deprotonation of an α-carbon is the rate-determining step, replacing the hydrogen at that position with deuterium would lead to a significant decrease in the reaction rate.
Table 4: Representative Kinetic Isotope Effects in Reactions Involving C-H Bond Cleavage (Note: This table provides general ranges for KIEs to illustrate their significance in mechanistic studies.)
| Type of KIE | Typical kH/kD Value | Mechanistic Implication |
| Primary KIE | 2 - 8 | C-H bond is broken in the rate-determining step. |
| Secondary KIE | 0.7 - 1.5 | Isotopic substitution is at a position adjacent to the reacting center; provides information about changes in hybridization. |
| Inverse KIE | < 1 | C-H bond becomes stiffer in the transition state compared to the ground state. |
Data adapted from established principles of physical organic chemistry. wikipedia.orglibretexts.org
For example, if a reaction involving this compound showed a primary KIE upon deuteration at the C-8 position, it would strongly suggest that a reaction step involving C-H bond cleavage at this position, such as an enolate formation, is rate-limiting.
Intermediate Characterization: The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. nih.gov In the synthesis and reactions of indolizinones, various intermediates could potentially be formed, such as enolates, acylnium ions, or cyclized tetrahedral intermediates.
Techniques for intermediate characterization include:
Spectroscopic Methods: Low-temperature NMR or IR spectroscopy can sometimes allow for the direct observation of unstable intermediates that are sufficiently long-lived under these conditions.
Trapping Experiments: A reactive species, known as a trapping agent, can be added to the reaction mixture to intercept a fleeting intermediate, forming a stable product that can be isolated and characterized. For example, if an acylnium ion intermediate were suspected, a nucleophilic trapping agent could be employed.
Applications in Advanced Organic Synthesis and Chemical Biology Excluding Direct Pharmacological Data
Indolizinones as Scaffolds for Natural Product Total Synthesis
The structural rigidity and inherent functionality of the tetrahydroindolizinone core make it an ideal starting point for the stereoselective synthesis of various alkaloid natural products. Chemists have leveraged this scaffold to efficiently construct more complex polycyclic systems.
Indolizidine alkaloids, characterized by a fused five- and six-membered nitrogen-containing ring system, are a large family of natural products. The tetrahydroindolizinone framework is a common precursor to these molecules. A key strategy involves the construction of the bicyclic indolizine (B1195054) nucleus through intramolecular cyclization reactions. For instance, the synthesis of (–)-Indolizidine 167B has been achieved from optically active (R)-3-(pyrrol-1-yl)hex-1-ene. nih.gov A critical step in this synthesis is a rhodium-catalyzed hydroformylation followed by a one-pot intramolecular cyclization that forms the core indolizine structure. nih.gov This approach highlights a domino process that establishes the bicyclic system with high configurational stability. nih.gov
Other methods, such as the Pummerer mediated cyclization of sulfoxides, have been employed to create the indolizidine skeleton for the synthesis of alkaloids like (±)-indolizidine 167B and (±)-monomorine I. dntb.gov.uaresearchgate.net These syntheses underscore the utility of the indolizinone core as a reliable and adaptable intermediate in the assembly of a diverse range of indolizidine alkaloids. dntb.gov.uaresearchgate.net
The tetrahydroindolizinone scaffold is instrumental in the synthesis of complex, tricyclic marine alkaloids. nih.gov The cylindricine and lepadiformine (B1252025) families, isolated from marine ascidians, feature intricate polycyclic frameworks that have been popular targets for total synthesis. nih.gov Cylindricine A, for example, possesses a pyrrolo[2,1-j]quinoline tricyclic core, which can be envisioned as an elaborated indolizine system. nih.gov
Syntheses of these alkaloids often involve the strategic construction of the indolizidine core followed by the annulation of a third ring. For example, the total synthesis of lepadiformine has been achieved through a multi-step process where the tricyclic core is assembled via an efficient hydrogenation and intramolecular reductive amination sequence. researchgate.net Another approach to the lepadiformine core involves an iodine-promoted amine cyclization with an alkene to form the final pyrrolidine (B122466) ring onto a pre-existing decahydroquinoline (B1201275) system. researchgate.net These strategies demonstrate how the fundamental indolizine structure serves as a cornerstone for building these architecturally complex marine natural products. nih.govnih.gov
The aromathecin family of compounds, which includes rosettacin, are pentacyclic alkaloids that share a core structure with the anticancer agent camptothecin. nih.govnih.gov The synthesis of these molecules is of significant interest, and several strategies rely on the construction of the central indolizinone moiety. nih.govmdpi.com Synthetic approaches can be categorized based on how the final pentacyclic structure is assembled. One key method involves constructing the indolizidinone moiety (the C/D rings) through a tandem reaction. nih.govnih.gov
Table 1: Selected Synthetic Strategies for Rosettacin
| Key Strategy | Catalyst/Reagent | Reference |
|---|---|---|
| Oxidative Rearrangement | NaH, O₂ | mdpi.com |
| Aldol-type Condensation | KOAc, AcOH | mdpi.com |
| Rh(III)-Catalyzed Cascade Annulation | Rh(III) complex | nih.gov |
| Copper-Catalyzed Photoinduced Radical Domino Cyclization | Copper catalyst | nih.gov |
| Thermal Cyclization and Reissert–Henze-type Reaction | H₂SO₄ in EtOH | nih.gov |
Rhazinilam and rhazinicine (B1209724) are monoterpenoid indole (B1671886) alkaloids known for their unique structures, which feature an all-carbon quaternary stereocenter and an axially chiral aryl-pyrrole group. lookchem.com Gold catalysis has emerged as a powerful tool for the enantioselective synthesis of these molecules, often proceeding through a tetrahydroindolizine intermediate. nih.gov
Table 2: Gold-Catalyzed Key Steps in Rhazinilam Synthesis
| Reaction Type | Key Intermediate | Catalyst System | Reference |
|---|---|---|---|
| Enantioselective Cycloisomerization | Allene-functionalized pyrrole (B145914) | Chiral Gold(I) Complex / AgSbF₆ | lookchem.comacs.org |
| Pyrrole Addition to Enantioenriched Allenes | Enantioenriched allene | Au(I) | nih.gov |
| Cascade Cyclization | Linear ynamide | Gold catalyst | researchgate.net |
| Cycloisomerization-Sulfonyl Migration | Pyrrolyl sulfonate precursor | Gold(I) | nih.gov |
Development of Chemical Biology Tools and Libraries
The indolizine framework is not only a precursor to natural products but also a valuable scaffold for creating chemical biology tools. nih.gov The intrinsic fluorescence of many indolizine derivatives allows for easy tracking and monitoring during biochemical assays. nih.gov
Researchers have designed and optimized polyfunctional scaffolds based on a fluorescent indolizine core. nih.gov These scaffolds can be derivatized with various orthogonal reactive groups, such as amines, esters, alkynes, and oximes. This versatility allows for the straightforward synthesis of molecular probes and tools for studying biological systems. For example, an indolizine scaffold was used to prepare biotin-tagged drug conjugates for use in affinity chromatography to identify protein targets. nih.gov The development of efficient synthetic methods, such as the rapid synthesis of azoindolizine derivatives from aryldiazonium salts, further expands the toolbox for creating diverse chemical libraries based on this core structure. nih.govrsc.org The ability to functionalize the indolizine core at various positions makes it an adaptable platform for generating probes to explore complex biological processes. rsc.org
Exploration of Indolizinone Derivatives in Organic Electronics
The unique electronic properties of fused heterocyclic systems have led to their exploration in materials science. Recently, derivatives of the indolizine core have been investigated for their potential in organic electronics. chemrxiv.org By merging indole and indolizine moieties into a single π-expanded polycyclic aromatic framework, a new class of materials suitable for optoelectronic applications has been developed. chemrxiv.org
These indoloindolizine compounds exhibit vivid colors, fluoresce across the visible spectrum, and show enhanced stability against photooxidation compared to conventional polycyclic aromatic hydrocarbons. chemrxiv.org The electronic structure of these materials can be precisely modulated by controlling the aromaticity of specific rings within the fused system, allowing for the fine-tuning of the HOMO-LUMO gap. To demonstrate their practical utility, these novel indoloindolizine derivatives were used to fabricate organic field-effect transistors (OFETs), which showed competitive performance and ambipolar charge transport properties. chemrxiv.org This research establishes that the indolizinone framework and its derivatives are a promising platform for the rational design of stable and tunable organic materials for the next generation of electronic devices.
Materials for Organic Light-Emitting Diodes (OLEDs)
The core structure of 2,6,7,8-Tetrahydroindolizin-5(3H)-one, a bicyclic nitrogen-containing heterocycle, presents a promising platform for the development of new materials for OLEDs. The efficiency and color purity of OLEDs are fundamentally dependent on the photophysical properties of the organic materials used in the emissive layer. While direct experimental data on the electroluminescent properties of this compound itself is not extensively documented in current literature, the potential of its structural class can be inferred from studies on related heterocyclic systems.
Derivatives of similar nitrogen-containing fused rings, such as tetrahydroacridines, have been synthesized and their photophysical properties investigated, offering insights into how the tetrahydroindolizinone core could be functionalized to serve as an OLED material. For instance, research on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives has shown that the introduction of arylethynyl groups extends the π-conjugation of the heterocyclic core. nih.gov This extension of conjugation is a key strategy in tuning the emission color and improving the fluorescence quantum yield of organic molecules.
The study on substituted tetrahydroacridines revealed that these compounds exhibit prominent blue fluorescence, with emission maxima that can be shifted by altering the substituents on the aryl groups. nih.gov For example, an unsubstituted derivative displayed emission maxima at 346 and 365 nm, while the introduction of a methoxy (B1213986) group, an electron-donating substituent, resulted in a bathochromic (red) shift and a higher fluorescence quantum yield of 20%. nih.gov This demonstrates that the strategic placement of electron-donating or electron-withdrawing groups on a similar heterocyclic framework can finely tune the optoelectronic properties, a critical requirement for developing emitters for full-color displays.
Computational studies on other heterocyclic systems, such as octaphyrin derivatives, have also shown that the introduction of electron-withdrawing groups can lead to effective n-type materials for OLEDs. nih.gov This suggests that theoretical calculations could be a powerful tool in predicting the potential of this compound derivatives as host or electron-transport materials in OLED stacks.
The table below summarizes the photophysical properties of some substituted tetrahydroacridine analogs, which can be considered as a model for the potential properties of functionalized this compound derivatives.
| Compound Derivative (Tetrahydroacridine Analog) | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Unsubstituted (4a) | 346, 365 | Not specified | 2400-4300 | 0.1-0.2 |
| Methoxy-substituted (4g) | 321, 389 | Not specified | 2400-4300 | 0.2 |
| Fluoro-substituted (4e) | 340-380 | Not specified | 2400-4300 | 0.1-0.2 |
| Trifluoromethyl-substituted (4f) | 340-380 | Not specified | 2400-4300 | 0.1-0.2 |
Data sourced from a study on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives. nih.govnih.gov
Components for Organic Solar Cells
In the realm of organic solar cells, the key to high power conversion efficiency lies in the development of donor and acceptor materials with appropriate energy levels (HOMO and LUMO) for efficient charge separation and transport. The this compound scaffold, with its potential for extensive π-conjugation through derivatization, could be engineered to function as either a donor or an acceptor material.
The synthesis of a wide range of π-expanded indoloindolizine derivatives has been reported, highlighting the synthetic accessibility of related structures. scilit.com This work demonstrated that through benzannulation, the HOMO-LUMO gap could be fine-tuned, leading to distinct shifts in optoelectronic properties. scilit.com Such control over the frontier molecular orbitals is paramount for designing materials for organic photovoltaics. These π-expanded systems also exhibited enhanced stability against photooxidation compared to traditional acenes, a crucial factor for the long-term operational stability of solar cells. scilit.com
Furthermore, the study of dihydroindolizines (DHIs), which share a structural relationship with the tetrahydroindolizinone core, has revealed interesting photochromic properties. researchgate.net Upon irradiation, these molecules undergo a ring-opening to form colored betaines, a process that is reversible. researchgate.net While photochromism itself is not directly a desirable trait for a stable solar cell material, the underlying principles of molecular switching and the ability to absorb light across different wavelengths could inspire the design of novel light-harvesting molecules.
The development of new synthetic routes to tetrahydroquinazolines, another class of related heterocycles, from α-aminoamidines in mild conditions and with excellent yields, underscores the potential for creating a diverse library of compounds based on the tetrahydroindolizinone core for screening in organic solar cell applications. nih.gov The ability to easily functionalize these structures would allow for the systematic tuning of their electronic and physical properties to optimize their performance in photovoltaic devices. nih.gov
The following table presents theoretical data on the electronic properties of octaphyrin derivatives, which illustrates how computational methods can be used to assess the potential of new heterocyclic compounds as n-type materials in organic electronics.
| Compound Derivative (Octaphyrin Analog) | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| OP-I (Thiophene-substituted) | -5.67 | -2.74 | 6.09 | 2.37 |
| OP-II (Phenyl-substituted) | -5.93 | -2.54 | 6.31 | 2.22 |
| OP-III (Methyl-substituted) | -5.73 | -2.39 | 6.13 | 2.08 |
| OP-IV (Cyano-substituted) | -6.45 | -3.37 | 6.78 | 3.06 |
Data sourced from a computational study on octaphyrin derivatives, indicating their potential as n-type materials. nih.govnih.gov
While direct experimental application of this compound in OLEDs and OSCs is yet to be reported, the foundational research on its synthesis and the properties of structurally analogous compounds strongly suggests that its derivatives are promising candidates for future exploration in the field of advanced organic materials.
Future Directions in Indolizinone Research
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 2,6,7,8-Tetrahydroindolizin-5(3H)-one hinges on the development of more efficient, atom-economical, and environmentally benign methodologies. Current research directions are moving beyond classical multi-step sequences to embrace innovative strategies that construct the core in fewer steps and with greater control.
One promising approach involves the expansion of one-pot reactions. For instance, adapting the single-step synthesis used for 5,6,7,8-tetrahydroindolizines, which involves the annulation of a cyclic amine precursor with a 1,3-dicarbonyl compound, could provide a direct and expedient route to the target lactam. nih.gov Furthermore, the application of transition-metal catalysis, particularly nickel-catalyzed cycloadditions of azetidinones and alkynes, offers a modern and powerful tool for constructing the related piperidinone ring found in the indolizidine skeleton, a strategy that could be adapted for the synthesis of this compound. acs.orgacs.org
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Key Precursors | Potential Advantages |
|---|---|---|
| One-Pot Annulation | 2-Piperidone derivatives, activated acrylic acid synthons | High convergence, reduced step count |
| Ni-Catalyzed [4+2] Cycloaddition | Bicyclic 3-azetidinones, functionalized alkynes | Modularity, access to diverse substitution patterns. acs.org |
| Intramolecular Vinylogous Mannich Reaction | Open-chain amino-enoates | High stereocontrol, potential for asymmetric synthesis. nih.gov |
Exploration of Underexplored Reactivity Pathways and Stereochemical Control
The unique electronic and structural features of this compound—specifically its fused γ-lactam and internal enamine-like double bond—suggest a rich and largely unexplored reactivity profile. Future research will focus on leveraging these features for novel transformations. The reactivity of the lactam ring, while generally less strained than a β-lactam, is influenced by the bicyclic system, potentially allowing for selective ring-opening reactions to generate functionalized piperidine (B6355638) derivatives. nih.govyoutube.com The enamine-like double bond is predicted to be a site for electrophilic attack, enabling C-C and C-heteroatom bond formation at the C8-position in a vinylogous fashion relative to the lactam carbonyl.
Table 2: Key Areas for Stereochemical Investigation
| Reaction Type | Catalytic System | Target Stereocenter(s) | Rationale |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | C6, C7, C8 | Creation of saturated, chiral indolizidinone core |
| Enantioselective Conjugate Addition | Organocatalysts (e.g., Proline-derived) | C8 | Functionalization of the enamine-like moiety |
| Intramolecular Asymmetric Cyclization | Chiral Phosphoric Acids | C8a (bridgehead) | Establishing the core chirality of the bicyclic system. acs.orgnih.gov |
Application in Complex Molecule Synthesis and Advanced Materials
The rigid, bicyclic core of this compound makes it an attractive building block, or "chiral scaffold," for the synthesis of more complex molecules, particularly natural products. rsc.org The indolizidine alkaloid family, which features a saturated version of this core, includes numerous biologically active compounds isolated from natural sources like the skin of dendrobatid frogs. nih.govnih.gov Synthetically manipulating the tetrahydroindolizinone core through stereocontrolled reductions and functionalizations could provide efficient pathways to alkaloids such as (+)-septicine and (+)-ipalbidine. acs.orgacs.org
Beyond natural products, there is growing interest in applying N-heterocyclic compounds to materials science. doi.orgmsesupplies.comrsc.org The conjugated π-system within the indolizine (B1195054) core can impart fluorescent properties. rsc.orgnih.gov This suggests that this compound and its derivatives could serve as monomers for the creation of novel functional polymers. Such polymers might exhibit unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or bioimaging agents. acs.orgrsc.org The lactam functionality also offers a handle for further polymerization or grafting onto other polymer backbones.
Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The structural similarity of the indolizine core to biologically essential molecules like indole (B1671886) makes it a "privileged scaffold" in medicinal chemistry. nih.gov This has spurred significant interdisciplinary research. Future work will undoubtedly involve the synthesis of libraries of this compound derivatives for screening against a wide range of biological targets. Indolizine-based compounds have already shown promise as anticancer, antimicrobial, and anti-inflammatory agents. globalresearchonline.netnih.govnih.gov
A particularly exciting frontier is the use of this scaffold in chemical biology. By attaching functional handles (like alkynes or azides for click chemistry) or reporter tags (like biotin), derivatives of this compound can be transformed into molecular probes. nih.govacs.org These probes can be used to identify the protein targets of bioactive small molecules, helping to elucidate their mechanisms of action and opening new avenues for drug discovery. nih.gov Furthermore, the intersection with materials science could lead to the development of novel biomaterials, where the indolizinone core is integrated into polymers for applications like drug delivery or tissue engineering. oatext.comnih.gov The inherent fluorescence of some indolizine derivatives is an added advantage, allowing for the tracking and imaging of these materials in biological systems. acs.org
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,6,7,8-tetrahydroindolizin-5(3H)-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyrrolidine precursors under acidic or catalytic conditions. For example, intermediates are prepared via [3+2] cycloaddition or Heck coupling, followed by oxidation to form the ketone moiety. Key reagents include trifluoroacetic acid (TFA) for cyclization and Pd/C for catalytic hydrogenation. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (60–100°C), and reaction time (12–24 hrs) to maximize yield (≥70%) and purity (HPLC >95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : Assign diastereotopic protons (δ 2.8–3.5 ppm for bridgehead hydrogens) and carbonyl carbon (δ ~205 ppm).
- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 163.0998 for C₉H₁₁NO).
Cross-referencing with computational models (DFT) ensures structural consistency .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Recrystallization in different solvents (e.g., ethyl acetate vs. hexane) followed by DSC analysis can identify polymorphs. For spectral mismatches, compare data under identical conditions (e.g., deuterated solvent, concentration) and validate via 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. What strategies are effective for modulating the bioactivity of this compound derivatives, particularly in drug discovery contexts?
- Methodological Answer : Introduce substituents at C6/C7 to enhance binding affinity. For example:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve metabolic stability.
- Bulkier aryl groups at C6 increase selectivity for kinase targets.
SAR studies should pair synthetic modifications with in vitro assays (e.g., IC₅₀ profiling against cancer cell lines) .
Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be systematically addressed?
- Methodological Answer : Contradictions may stem from catalyst poisoning or solvent effects. Design a DOE (Design of Experiments) to test variables:
- Catalyst Screen : Pd(OAc)₂ vs. PdCl₂(dppf).
- Ligand Effects : BINAP vs. XPhos.
- Solvent Optimization : DMF (polar aprotic) vs. toluene (nonpolar).
Monitor reaction progress via LC-MS and quantify yields statistically .
Q. What advanced computational methods are suitable for predicting the tautomeric behavior of this compound in solution?
- Methodological Answer : Use ab initio methods (e.g., MP2/cc-pVTZ) to calculate tautomer stability. Solvent effects are modeled via COSMO-RS. Validate predictions with variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe equilibrium shifts .
Q. How can researchers design experiments to elucidate the compound’s role in heterogeneous catalysis or surface adsorption studies?
- Methodological Answer : Employ microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to analyze adsorption on model surfaces (SiO₂, TiO₂). Kinetic studies under controlled humidity and temperature reveal degradation pathways. Pair with DFT to map interaction energies .
Data Contradiction Analysis
Q. When conflicting bioactivity data arise between in vitro and in vivo models, what experimental controls are essential?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation.
- Plasma Protein Binding : Measure via equilibrium dialysis to assess free fraction.
- Pharmacokinetic Profiling : Compare AUC (Area Under Curve) and half-life in rodent models. Adjust dosing regimens or derivatize to improve bioavailability .
Experimental Design Tables
Table 1 : Optimization of Cyclization Reaction Conditions
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, EtOH, THF | DCM | +25% vs. EtOH |
| Temperature (°C) | 60, 80, 100 | 80 | Max yield (78%) |
| Catalyst Loading | 5%, 10%, 15% Pd/C | 10% | Balance cost/yield |
| Data adapted from . |
Table 2 : Key Spectral Benchmarks for Structural Validation
| Technique | Critical Signal | Reference Compound |
|---|---|---|
| 1H NMR (400 MHz) | δ 3.2–3.5 (m, 4H, bridgehead CH₂) | Analog 3a |
| 13C NMR | δ 205.1 (C=O) | PubChem |
| HRMS | [M+H]+ m/z 163.0998 (C₉H₁₁NO) | Calculated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
